

# Initial Toxicity Screening of Hydroxycitronellal: A Technical Guide

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## Compound of Interest

Compound Name: *Hydroxycitronellal*

Cat. No.: *B085589*

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## Introduction

**Hydroxycitronellal** (CAS No. 107-75-5) is a widely used fragrance ingredient valued for its fresh, floral, lily-of-the-valley scent profile. As with any chemical intended for use in consumer products, a thorough evaluation of its toxicological profile is essential to ensure human safety. This technical guide provides a comprehensive overview of the initial toxicity screening of **Hydroxycitronellal**, summarizing key toxicological endpoints, detailing experimental methodologies, and illustrating relevant biological pathways. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the safety assessment of fragrance ingredients and other xenobiotics.

## Data Presentation: Summary of Toxicological Data

The following tables summarize the quantitative data from various toxicity studies on **Hydroxycitronellal**.

Table 1: Acute Toxicity

Test	Species	Route	Endpoint	Value	Reference
Acute Oral Toxicity (similar to OECD 401)	Rat	Oral	LD50	> 6,400 mg/kg	[1]
Acute Dermal Toxicity	Rabbit	Dermal	LD50	> 2,000 mg/kg	[1]
Acute Dermal Toxicity	Rabbit	Dermal	LD50	> 5 g/kg	[2]

Table 2: Skin and Eye Irritation

Test	Species	Method	Result	Reference
Skin Irritation	Rabbit	Directive 84/449/EEC, B.4	Non-irritant	[1]
Eye Irritation	Rabbit	BASF-Test	Irritant	[1]

Table 3: Skin Sensitization

Test	Species	Method	Result	Reference
Skin Sensitization	Mouse	Local Lymph Node Assay (similar to OECD 429)	Skin sensitizing	[1]
Skin Sensitization	Human	Human Maximization Test (12% induction)	Sensitization observed in 8 of 11 tests	[3]
Skin Sensitization	Human	Human Maximization Test (10% induction)	Sensitization in 2/25 panelists in one test	[3]
Skin Sensitization	Human	Human Maximization Test (5% induction)	No reactions induced	[3]
Skin Sensitization	-	-	No Expected Sensitization Induction Level (NESIL) of 4900 µg/cm <sup>2</sup>	[4]

Table 4: Genotoxicity

Test	System	Method	Result	Reference
Bacterial Reverse Mutation Assay (Ames test)	Salmonella typhimurium	OECD 471	Not mutagenic	[1]
In vitro Mammalian Cell Gene Mutation Test	Mammalian cell culture	-	Mutagenic	[1]
Genotoxicity Assessment (Read-across)	-	-	Not expected to be genotoxic	[4]

Table 5: Repeated Dose and Reproductive/Developmental Toxicity

Test	Species	Method	NOAEL	Key Findings	Reference
Combined Repeated Dose and Reproduction /Developmental Toxicity Screening	Wistar Rat	OECD 422	297 mg/kg/day (males), 492 mg/kg/day (females)	In high doses, potential to impair fertility and cause developmental toxicity cannot be fully excluded.	[1][4]

## Experimental Protocols

Detailed methodologies for key toxicological assays are outlined below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

## Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Plate cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and incubate for 24 hours.
- **Treatment:** Expose cells to various concentrations of **Hydroxycitronellal** for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 10  $\mu\text{L}$  of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Add 100  $\mu\text{L}$  of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well and mix thoroughly to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage of the untreated control.

## Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

- **Strains:** Use at least five strains of *Salmonella typhimurium* and/or *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*).
- **Metabolic Activation:** Conduct the assay with and without a mammalian metabolic activation system (S9 mix from rat liver).
- **Exposure:** Expose the bacterial strains to a range of concentrations of **Hydroxycitronellal** using either the plate incorporation or pre-incubation method.
- **Plating:** Plate the treated bacteria on a minimal agar medium lacking the required amino acid.

- Incubation: Incubate the plates for 48-72 hours at 37°C.
- Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) and compare it to the solvent control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.[5][6]

## Skin Sensitization: Local Lymph Node Assay (LLNA - OECD TG 429)

The LLNA is an in vivo method for identifying potential skin sensitizers.

- Animals: Use female CBA/J mice.
- Application: Apply various concentrations of **Hydroxycitronellal** in a suitable vehicle to the dorsum of the ears daily for three consecutive days.
- Proliferation Measurement: On day 5, inject the mice with <sup>3</sup>H-methyl thymidine or a non-radioactive alternative like BrdU.
- Lymph Node Excision: Excise the draining auricular lymph nodes.
- Cell Proliferation Assessment: Prepare a single-cell suspension of lymph node cells and measure the incorporation of <sup>3</sup>H-methyl thymidine (via scintillation counting) or BrdU (via ELISA or flow cytometry) as an indicator of lymphocyte proliferation.
- Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result for sensitization.[7]

## Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (OECD TG 422)

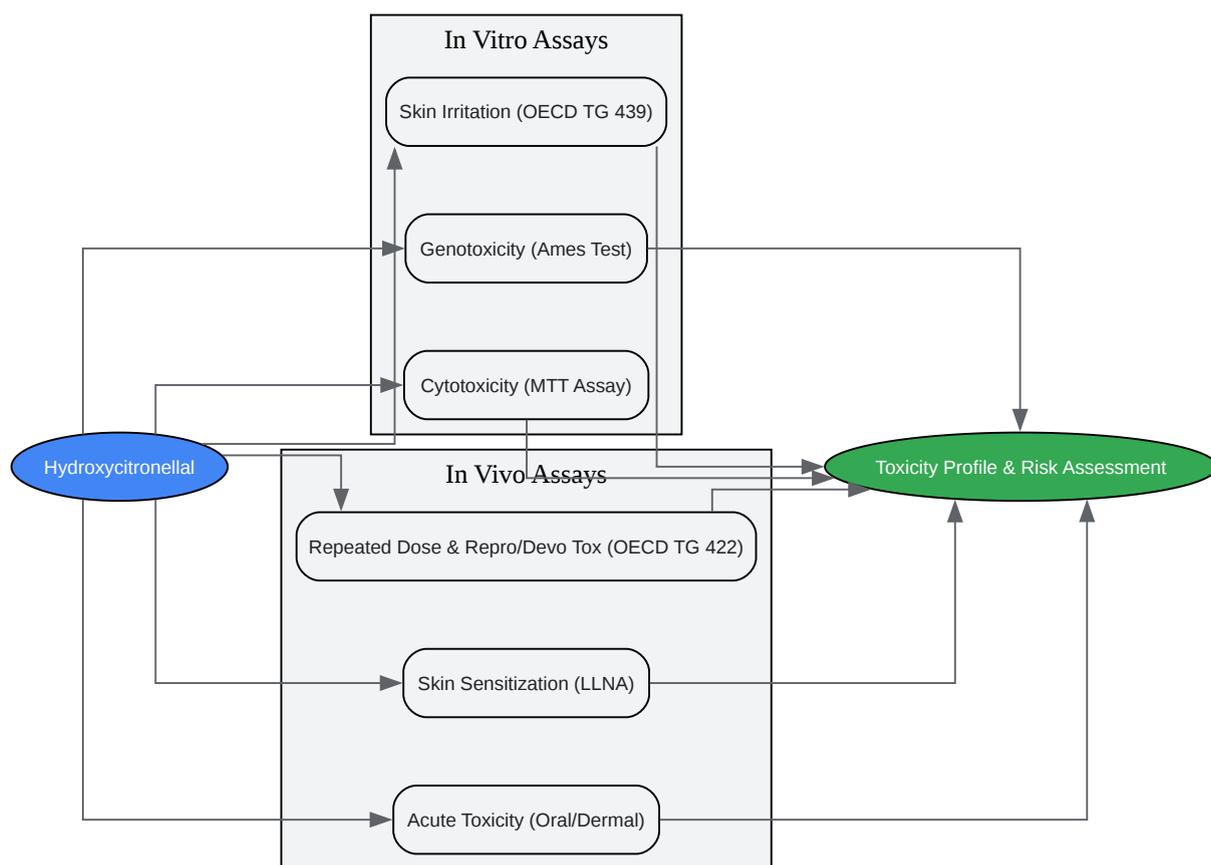
This study provides information on the potential health hazards arising from repeated exposure over a prolonged period, including effects on reproduction and development.

- Animals: Use Sprague-Dawley rats.

- Dosing: Administer **Hydroxycitronellal** daily via oral gavage to groups of male and female rats for a specified period before mating, during mating, and for females, throughout gestation and early lactation.
- Observations: Monitor clinical signs, body weight, food and water consumption, and mating performance.
- Reproductive Endpoints: Evaluate fertility, gestation length, and parturition.
- Developmental Endpoints: Assess litter size, pup viability, and pup weight.
- Toxicology Endpoints: Conduct hematology, clinical biochemistry, and gross and microscopic pathology on the parent animals.
- Data Analysis: Analyze the data for dose-related effects on systemic toxicity, reproductive performance, and developmental parameters to determine the No-Observed-Adverse-Effect Level (NOAEL).<sup>[2][8]</sup>

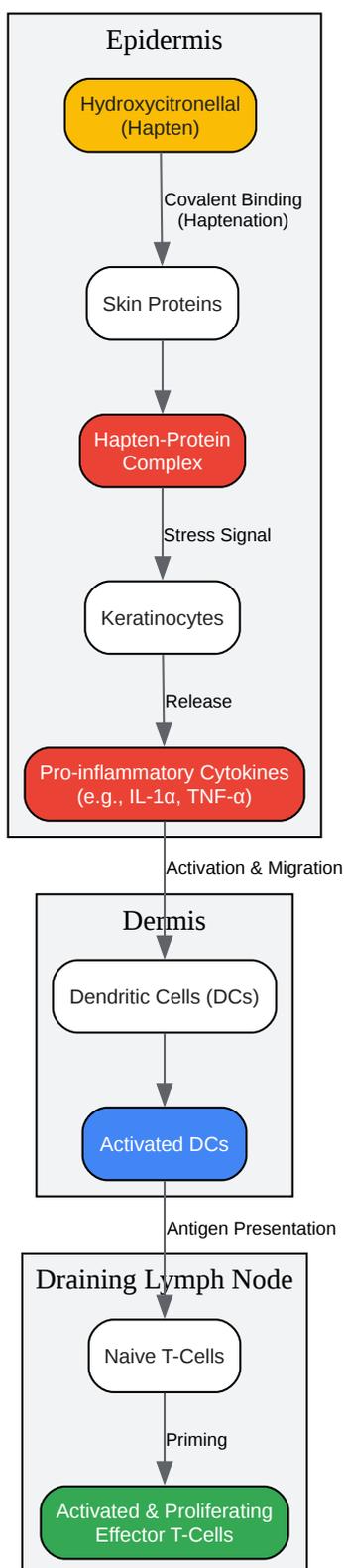
## Mandatory Visualization

The following diagrams illustrate key experimental workflows and biological pathways relevant to the toxicity screening of **Hydroxycitronellal**.



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Caption: Overview of the initial toxicity screening workflow for **Hydroxycitronellal**.



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Caption: Simplified signaling pathway of skin sensitization induced by haptens like **Hydroxycitronellal**.

## Conclusion

The initial toxicity screening of **Hydroxycitronellal** reveals a compound that is virtually non-toxic upon single oral or dermal exposures. It is not a skin irritant but is an eye irritant. The primary toxicological concern is its potential to cause skin sensitization, as demonstrated in both animal and human studies. While in vitro bacterial genotoxicity tests are negative, a mammalian cell test indicated mutagenic potential, warranting further investigation to understand its relevance to human health. Repeated dose and reproductive/developmental toxicity screening studies suggest that adverse effects in these areas are only a concern at high dose levels.

This technical guide provides a foundational understanding of the toxicological profile of **Hydroxycitronellal**. For a complete safety assessment, these data should be considered in the context of human exposure levels from the use of consumer products containing this ingredient. Further research into the mechanism of the observed in vitro mutagenicity and the precise molecular events leading to skin sensitization would provide a more comprehensive understanding of its potential risks.

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